3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
- 3-(5-Chloro-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Uniqueness
The presence of both bromine and chlorine atoms in the compound provides unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16BrClN2O5 |
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Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C20H16BrClN2O5/c1-20(19(28)29)15-14(16(23-20)12-7-9(21)5-6-13(12)25)17(26)24(18(15)27)11-4-2-3-10(22)8-11/h2-8,14-16,23,25H,1H3,(H,28,29) |
InChI Key |
KDZAPOPKRQNTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(C(N1)C3=C(C=CC(=C3)Br)O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
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